6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine: A Technical Guide for Chemical Researchers
6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine: A Technical Guide for Chemical Researchers
Abstract
This technical guide provides a comprehensive overview of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine, a halogenated heterocyclic compound with significant potential in synthetic and medicinal chemistry. This document details the molecular structure, physicochemical properties, and a plausible synthetic route for this compound. Furthermore, it explores the reactivity of the di-iodo-pyranopyridine core, highlighting its utility as a versatile building block for the development of novel chemical entities. The guide also contextualizes the importance of this scaffold within the broader class of pyranopyridines, which have demonstrated a wide range of biological activities. This resource is intended for researchers and professionals in drug discovery and development, offering foundational knowledge to facilitate further investigation and application of this compound.
Introduction and Scientific Context
The fusion of pyran and pyridine rings creates the pyranopyridine scaffold, a heterocyclic system of considerable interest in medicinal chemistry.[1] Derivatives of pyrano[3,2-c]pyridine and related structures have shown a diverse array of pharmacological properties, including anticancer, antibacterial, and antifungal activities.[2][3] The structural versatility of this core allows for extensive chemical modifications to modulate biological activity and optimize pharmacokinetic profiles.[1]
The subject of this guide, 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine, is a di-iodinated derivative of the dihydropyranopyridine framework. The introduction of iodine atoms onto the pyridine ring is a key strategic feature. Halogenated heterocycles, particularly those containing iodine, are highly valuable intermediates in organic synthesis. The carbon-iodine bonds serve as versatile synthetic handles for a variety of metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.[4] This positions 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine as a pivotal starting material for creating libraries of novel compounds for biological screening.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine are summarized below. While some properties like melting point and solubility require experimental determination, the following table provides key calculated and known identifiers.
| Property | Value | Source |
| Chemical Formula | C₈H₇I₂NO | |
| Molecular Weight | 386.96 g/mol | |
| CAS Number | 1222533-94-9 | |
| PubChem CID | 49761550 | |
| InChI Key | TXCMSZYABRJNDO-UHFFFAOYSA-N | [5] |
| SMILES | Ic1cc(I)c2OCCCc2n1 | [5] |
| Physical Form | Solid (predicted) | |
| Solubility | To be determined | |
| Melting Point | To be determined |
The structure of this molecule features a dihydropyran ring fused to a di-iodinated pyridine ring. The non-aromatic dihydropyran ring imparts a degree of conformational flexibility, while the iodinated pyridine ring is the primary site for synthetic modification.
Caption: Chemical structure of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine.
Synthesis and Purification
The synthesis would likely commence with the construction of the 3,4-dihydro-2H-pyrano[3,2-b]pyridine core, followed by a directed iodination step.
Proposed Synthetic Pathway
Caption: Proposed two-part synthetic workflow for 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine.
Experimental Protocol (Hypothetical)
Part 1: Synthesis of the 3,4-Dihydro-2H-pyrano[3,2-b]pyridine Core
This can be achieved through various methods, one of which involves the reaction of a suitably protected 3-hydroxypyridine derivative. A multi-step process starting from 3-hydroxypyridine could be employed, potentially involving protection of the hydroxyl group, directed ortho-lithiation, and subsequent reaction with an appropriate three-carbon electrophile to construct the dihydropyran ring.
Part 2: Di-iodination of the Pyranopyridine Core
The direct iodination of the 3,4-dihydro-2H-pyrano[3,2-b]pyridine intermediate is the crucial step.
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Reagents and Conditions: A common method for the iodination of electron-rich pyridine rings involves the use of iodine (I₂) in the presence of an oxidizing agent. A mixture of iodine and periodic acid (HIO₄) or N-iodosuccinimide (NIS) in a suitable solvent like acetic acid or sulfuric acid could be effective. The reaction may require heating to proceed at a reasonable rate.
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Step-by-Step Protocol:
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Dissolve the 3,4-dihydro-2H-pyrano[3,2-b]pyridine starting material in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Add the iodinating reagent (e.g., a stoichiometric excess of NIS) portion-wise to the stirred solution.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.
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Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product would likely require purification by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine.
Note: This is a proposed protocol and would require experimental optimization of reaction conditions, stoichiometry, and purification methods.
Chemical Reactivity and Synthetic Utility
The primary utility of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine in synthetic chemistry stems from the reactivity of its two carbon-iodine bonds. These positions are ripe for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Key Reactions:
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Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
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Heck Coupling: Reaction with alkenes to form substituted alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing various amino groups.
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Stille Coupling: Reaction with organostannanes to form carbon-carbon bonds.
Caption: Key cross-coupling reactions utilizing the di-iodo-pyranopyridine scaffold.
The ability to perform sequential or differential coupling at the 6- and 8-positions, potentially by exploiting subtle differences in reactivity, could allow for the synthesis of unsymmetrically substituted derivatives, further expanding the accessible chemical space.
Potential Applications in Drug Discovery
While no specific biological activity has been reported for 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine itself, the broader class of pyranopyridines has shown significant promise in several therapeutic areas.[1] For instance, various derivatives have been investigated for their anticancer properties, acting on targets such as EGFR and VEGFR-2 kinases.[2] Additionally, related heterocyclic systems have been explored for their neurotropic activities.[5]
The value of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine lies in its role as a versatile intermediate. By leveraging the cross-coupling reactions outlined above, medicinal chemists can rapidly generate a diverse library of analogues. This approach is central to structure-activity relationship (SAR) studies, where systematic modification of a core scaffold helps to identify the key structural features responsible for a desired biological effect and to optimize properties such as potency, selectivity, and metabolic stability.
Conclusion and Future Outlook
6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a strategically important molecule that holds considerable potential for the synthesis of novel and complex chemical entities. Its di-iodinated nature makes it an ideal substrate for a wide range of cross-coupling reactions, providing a gateway to a vast and unexplored chemical space. While experimental data on this specific compound is currently limited, its foundational role as a building block is clear. Future research should focus on the experimental validation of its synthesis, a full characterization of its physicochemical and spectroscopic properties, and the exploration of its utility in the synthesis of new pyranopyridine derivatives for biological evaluation. The insights gained from such studies will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.
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